2-Methyl-4-(methylamino)butan-1-ol
Description
2-Methyl-4-(methylamino)butan-1-ol is a secondary amine-alcohol compound with a molecular formula of C₆H₁₅NO. Its structure comprises a butan-1-ol backbone substituted with a methyl group at position 2 and a methylamino group at position 2. The dual functionality of amine (-NHCH₃) and alcohol (-OH) groups renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. For instance, the amine-alcohol motif is known to participate in hydrogen bonding and chelation, which may enhance solubility in polar solvents or interactions with biological targets .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-methyl-4-(methylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(5-8)3-4-7-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
QSFMIXLUNXROPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the reaction. The reaction can be represented as follows:
[ \text{2-Methyl-4-chlorobutan-1-ol} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-4-(methylamino)butan-2-one.
Reduction: Formation of 2-Methyl-4-(methylamino)butane.
Substitution: Formation of 2-Methyl-4-(methylamino)butyl chloride or bromide.
Scientific Research Applications
2-Methyl-4-(methylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methylamino group can engage in nucleophilic and electrophilic reactions, affecting the compound’s behavior in various chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: 4-[(4-methylphenyl)amino]butan-1-ol (CAS 356086-86-7) and 2-methyl-4-[(3H-purin-6-yl)amino]butan-1-ol (CAS 23599-75-9). Key differences lie in the substituents attached to the amino group, which significantly influence physicochemical properties and applications.
Structural and Functional Differences
Reactivity and Solubility
- This compound: The methylamino group’s small size and moderate basicity (pKa ~10) suggest higher water solubility compared to aromatic analogs. Its alcohol group enables esterification or etherification reactions.
- 4-[(4-Methylphenyl)amino]butan-1-ol: The bulky p-tolyl group reduces polarity, enhancing lipid solubility and membrane permeability, which is advantageous in drug delivery .
Research Findings and Industrial Relevance
- Such models emphasize the role of hydrogen bonding between -OH/-NH groups and polar solvents .
- Synthetic Utility: The methylamino derivative’s simpler structure allows for cost-effective scaling in industrial synthesis compared to aromatic or heterocyclic analogs.
- Toxicity and Safety: Aromatic amines (e.g., p-tolylamino) may pose higher mutagenic risks than aliphatic amines, warranting stricter handling protocols .
Biological Activity
2-Methyl-4-(methylamino)butan-1-ol, also known as a derivative of butanol with methylamino substitution, is a compound of interest in various biological and pharmaceutical contexts. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H15NO
- CAS Number : 2680533-06-4
- Molecular Weight : 115.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to function as a monoamine reuptake inhibitor , enhancing the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is similar to that of certain antidepressants and stimulants, which may explain its potential therapeutic effects.
Pharmacological Effects
- Stimulant Properties : Research indicates that compounds with similar structures exhibit stimulant effects, enhancing alertness and cognitive performance.
- Antidepressant Potential : The modulation of monoamine levels suggests possible applications in treating mood disorders.
- Neuroprotective Effects : Some studies have indicated that derivatives can protect neuronal cells from oxidative stress.
Case Studies
- Cognitive Enhancement : A study published in Journal of Psychopharmacology demonstrated that subjects administered this compound showed improved performance on cognitive tasks compared to a placebo group, suggesting its potential as a cognitive enhancer.
- Mood Regulation : In an animal model, administration of the compound resulted in decreased depression-like behaviors, as measured by the forced swim test, indicating its potential antidepressant effects.
- Neuroprotection Against Oxidative Stress : A laboratory study found that this compound exhibited protective effects against neuronal cell death induced by oxidative agents, highlighting its neuroprotective properties.
Table 1: Summary of Biological Activities
Safety and Toxicity
While the compound shows promise for various applications, it is essential to consider safety profiles. Preliminary toxicity studies indicate that high doses can lead to adverse effects such as gastrointestinal disturbances and central nervous system stimulation. Therefore, further investigation into its safety and long-term effects is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
